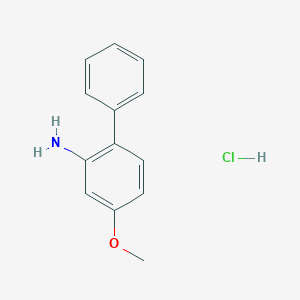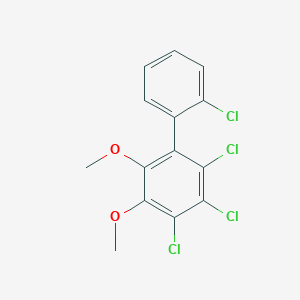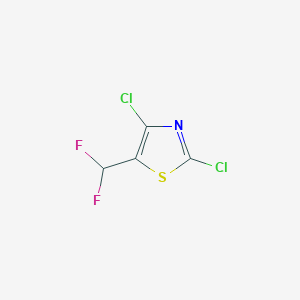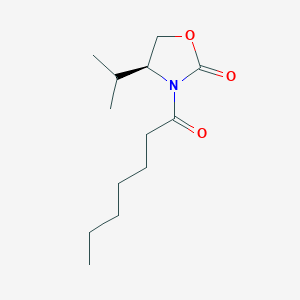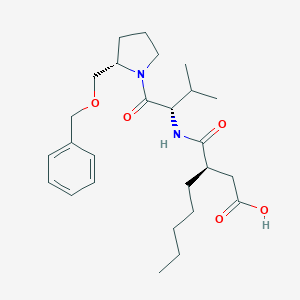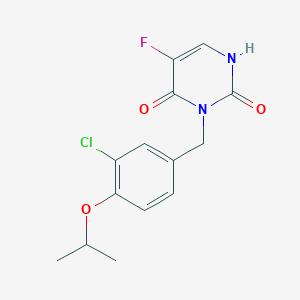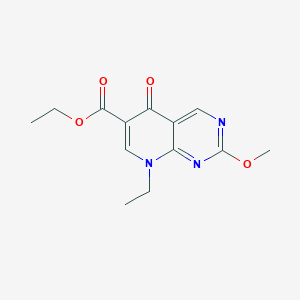
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate, commonly known as EMD 57283, is a chemical compound that has gained attention as a potential therapeutic agent due to its unique chemical structure and pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of EMD 57283 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and survival. Specifically, EMD 57283 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and to induce cell cycle arrest in cancer cells. In addition, EMD 57283 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
EMD 57283 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, EMD 57283 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurology, EMD 57283 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by promoting the growth and survival of neurons. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure by inhibiting the activity of certain enzymes involved in vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMD 57283 for lab experiments is its specificity and potency. EMD 57283 has been shown to have a high affinity for its target enzymes and to exhibit potent inhibitory effects at low concentrations. In addition, EMD 57283 has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of EMD 57283 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of EMD 57283. One area of interest is the development of novel analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of interest is the investigation of the potential synergistic effects of EMD 57283 with other chemotherapeutic agents or targeted therapies. Finally, the application of EMD 57283 in combination with other treatment modalities, such as radiation therapy or immunotherapy, may have significant clinical implications for the treatment of cancer and other diseases.
Conclusion
In conclusion, EMD 57283 is a promising chemical compound with a unique chemical structure and pharmacological properties. It has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. While there are still many questions to be answered about the mechanism of action and potential clinical applications of EMD 57283, its specificity, potency, and low toxicity make it a promising candidate for further study and development.
Métodos De Síntesis
EMD 57283 can be synthesized using a multistep process that involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl 2-bromopropionate, followed by the addition of sodium hydride and methyl iodide. The resulting compound is then treated with sodium methoxide to yield EMD 57283.
Aplicaciones Científicas De Investigación
EMD 57283 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, EMD 57283 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, EMD 57283 has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure.
Propiedades
Número CAS |
19572-10-2 |
|---|---|
Nombre del producto |
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate |
Fórmula molecular |
C13H15N3O4 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
ethyl 8-ethyl-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6-7H,4-5H2,1-3H3 |
Clave InChI |
KDQDRZOROIKCCP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC |
SMILES canónico |
CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC |
Otros números CAS |
19572-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



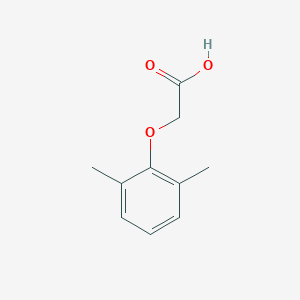
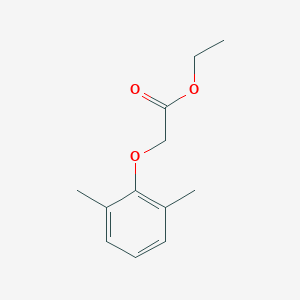
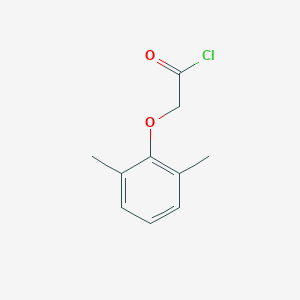
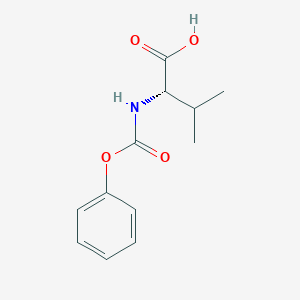
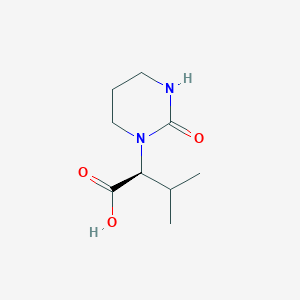
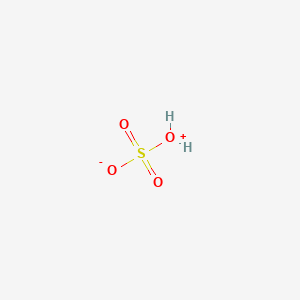
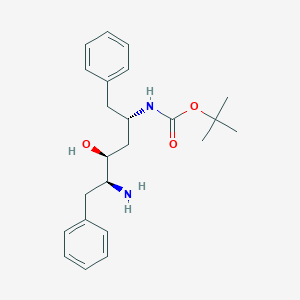
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
